molecular formula C7H16NO5P B1669810 Heptanoic acid, 2-amino-7-phosphono-, (2R)- CAS No. 81338-23-0

Heptanoic acid, 2-amino-7-phosphono-, (2R)-

Cat. No. B1669810
CAS RN: 81338-23-0
M. Wt: 225.18 g/mol
InChI Key: MYDMWESTDPJANS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanoic acid, 2-amino-7-phosphono-, (2R)-, also known as D-AP7, is a chemical compound with the molecular formula C7H16NO5P . It is a specific NMDA antagonist and is the more active form of DL-AP7 .


Molecular Structure Analysis

The molecular structure of D-AP7 consists of a heptanoic acid backbone with an amino group at the 2nd carbon and a phosphono group at the 7th carbon . The molecular weight is 225.18 g/mol .


Physical And Chemical Properties Analysis

D-AP7 has a boiling point of 480.1°C at 760 mmHg and a refractive index of 1.523 . Its flash point is 244.2°C . The density of D-AP7 is 1.39g/cm3 .

Scientific Research Applications

Biological and Medicinal Chemistry Applications

Broad Biological Activity and Enzyme Inhibition : α-Aminophosphonates, including derivatives of heptanoic acid, 2-amino-7-phosphono-, (2R)-, are known for their wide range of biological activities and their ability to influence physiological and pathological processes. These compounds have been extensively studied for their role in inhibiting enzymes of different classes and origins. The NCP molecular fragment present in these compounds allows for structural modifications, leading to broad biological relevance. For instance, the inhibition of enzymes such as angiotensin I converting enzyme (ACE) by compounds like fosinopril showcases the medicinal chemistry applications of these molecules (Mucha, Kafarski, & Berlicki, 2011).

Calcium Binding and Solution Behavior : The study of calcium-phosphonate interactions has revealed the complexation behavior of α-amino-phosphonic acids, highlighting their potential in designing compounds with specific calcium binding capabilities. Such insights are crucial for developing novel pharmaceuticals and understanding the biological role of these compounds (Demadis et al., 2009).

Synergistic Extraction and Separation of Rare Earths : The use of α-aminophosphonic acid extractants demonstrates the potential of these compounds in the field of hydrometallurgy, particularly in the extraction and separation of rare earth elements. This application underscores the versatility of α-aminophosphonates beyond biological systems (Kuang et al., 2017).

Chemical Synthesis and Characterization

Synthesis of Aminophosphonic Acids : The synthesis of aminophosphonic acids, which are considered analogues of amino acids, has been a significant area of research. These compounds are structurally analogous to amino acids and mimic the transition state of peptide hydrolysis, offering a wide range of applications in synthetic organic chemistry and medicinal chemistry (Naydenova, Todorov, & Troev, 2010).

Advanced Materials and Catalysis

Metal-Organic Frameworks (MOFs) : Research into zinc phosphono-amino-carboxylates has demonstrated the potential of α-aminophosphonates in constructing MOFs with diverse structures. These frameworks have implications for various applications, including catalysis, gas storage, and separation technologies (Hartman et al., 2000).

Environmental and Agricultural Applications

Phosphonate Degradation in Environmental Microbiology : The degradation of phosphonates, including compounds related to heptanoic acid, 2-amino-7-phosphono-, (2R)-, by environmental bacteria plays a significant role in biogeochemical phosphorus cycling. Understanding the microbial breakdown of these compounds can inform strategies for managing phosphorus in ecosystems (Quinn et al., 2007).

Safety And Hazards

The safety data sheet for D-AP7 suggests that it may cause irritation to the eyes, skin, and respiratory tract . In case of accidental exposure, it is recommended to move to fresh air, rinse with water, and seek medical attention if necessary .

properties

IUPAC Name

(2R)-2-amino-7-phosphonoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDMWESTDPJANS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[C@H](C(=O)O)N)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptanoic acid, 2-amino-7-phosphono-, (2R)-

CAS RN

81338-23-0
Record name AP-7, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D(-)-2-Amino-7-phosphonoheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AP-7, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FET0690I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptanoic acid, 2-amino-7-phosphono-, (2R)-
Reactant of Route 2
Heptanoic acid, 2-amino-7-phosphono-, (2R)-
Reactant of Route 3
Heptanoic acid, 2-amino-7-phosphono-, (2R)-
Reactant of Route 4
Heptanoic acid, 2-amino-7-phosphono-, (2R)-
Reactant of Route 5
Heptanoic acid, 2-amino-7-phosphono-, (2R)-
Reactant of Route 6
Heptanoic acid, 2-amino-7-phosphono-, (2R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.